Target Scaffold Specificity: PI3K Delta Inhibitor Series
The primary cited application of 2-amino-6-bromo-3-fluorobenzoic acid is as a direct intermediate for the synthesis of 2,4-diaminopyrimidinylaminoethylquinazolin-4(3H)-one derivatives, a specific quinazolinone subclass acting as PI3K inhibitors [1]. This contrasts with its closest positional isomer, 2-amino-4-bromo-3-fluorobenzoic acid (CAS 259269-84-6), which is used to synthesize a different quinazoline series targeting KRAS modulation, not PI3K [2]. This data confirms that the 6-bromo positional pattern is not arbitrary but is a key structural requirement for the target PI3K pharmacophore.
| Evidence Dimension | Target Drug Scaffold Generated |
|---|---|
| Target Compound Data | 2,4-diaminopyrimidinylaminoethylquinazolin-4(3H)-one (PI3K inhibitor) |
| Comparator Or Baseline | 2-amino-4-bromo-3-fluorobenzoic acid (CAS 259269-84-6): Unspecified quinazoline compounds as KRAS modulators |
| Quantified Difference | Different therapeutic target (PI3K vs. KRAS) resulting from distinct substitution pattern. |
| Conditions | Comparative patent and vendor literature analysis of synthetic intermediates. |
Why This Matters
This confirms that the specific 6-bromo substitution is the chemically relevant precursor for a defined and commercially significant PI3K inhibitor series, preventing the procurement of an inactive isomer for this research pathway.
- [1] Chemical Book. (2025). 2-Amino-6-bromo-3-fluorobenzoic acid. Product Information. View Source
- [2] Chemical Book. (2025). 2-Amino-4-bromo-3-fluorobenzoic acid. Product Information. View Source
